molecular formula C₂₂H₂₄BrFN₄O₂ B000581 Vandetanib CAS No. 443913-73-3

Vandetanib

Cat. No. B000581
M. Wt: 475.4 g/mol
InChI Key: UHTHHESEBZOYNR-UHFFFAOYSA-N
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Patent
US08865899B2

Procedure details

7-(1-tert-butoxycarbonyl)piperidine-4-ylmethoxy)-4-(4-bromo-2-fluoroanilino)-6-methoxyquinazoline (40 g), water (16 ml), formic acid (43 ml) and aqueous formaldehyde (37% w/w, 33 ml) were added to a vessel equipped with overhead stirrer, reflux condenser and thermometer. The reaction mixture was heated to 81° C. and stirred at this temperature for 5 hours. The reaction mixture was cooled to 60° C. and tetrahydrofuran (178 ml) was added. The temperature of the reaction mixture was adjusted to 40° C. and potassium hydroxide (49% w/w, 84 ml) was added, followed by water (22 ml). The aqueous phase was separated and discarded. The organic phase was adjusted to 60° C. and water (107 ml) and butyl acetate (107 ml) were added. The aqueous phase was separated and discarded. The organic phase was filtered, following through with tetrahydrofuran (18 ml) wash. The temperature of the filtrates was adjusted to 60° C. and butyl acetate (107 ml) was added. The reaction mixture was set for distillation at ambient pressure. The distillation was stopped when the contents temperature reached 106° C. The slurry was cooled to 65° C. and tetrahydrofuran (107 ml) was added. The slurry was cooled to 0-5° C. and held for 1 hour before isolating the product by filtration. The product was washed with ethyl acetate (72 ml) and dried at 50° C. Yield: 24.82 g, 80.3%.
Name
4-(4-bromo-2-fluoroanilino)-6-methoxyquinazoline
Quantity
40 g
Type
reactant
Reaction Step One
Quantity
33 mL
Type
reactant
Reaction Step One
Quantity
43 mL
Type
solvent
Reaction Step One
Name
Quantity
16 mL
Type
solvent
Reaction Step One
Quantity
84 mL
Type
reactant
Reaction Step Two
Quantity
178 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:20]=[CH:19][C:5]([NH:6][C:7]2[C:16]3[C:11](=[CH:12][CH:13]=[C:14]([O:17][CH3:18])[CH:15]=3)[N:10]=[CH:9][N:8]=2)=[C:4]([F:21])[CH:3]=1.C=O.[OH-].[K+].[O:26]1[CH2:30][CH2:29][CH2:28][CH2:27]1>O.C(O)=O>[Br:1][C:2]1[CH:20]=[CH:19][C:5]([NH:6][C:7]2[C:16]3[C:11](=[CH:12][C:13]([O:26][CH2:30][CH:29]4[CH2:4][CH2:5][N:6]([CH3:7])[CH2:27][CH2:28]4)=[C:14]([O:17][CH3:18])[CH:15]=3)[N:10]=[CH:9][N:8]=2)=[C:4]([F:21])[CH:3]=1 |f:2.3|

Inputs

Step One
Name
4-(4-bromo-2-fluoroanilino)-6-methoxyquinazoline
Quantity
40 g
Type
reactant
Smiles
BrC1=CC(=C(NC2=NC=NC3=CC=C(C=C23)OC)C=C1)F
Name
Quantity
33 mL
Type
reactant
Smiles
C=O
Name
Quantity
43 mL
Type
solvent
Smiles
C(=O)O
Name
Quantity
16 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
84 mL
Type
reactant
Smiles
[OH-].[K+]
Step Three
Name
Quantity
178 mL
Type
reactant
Smiles
O1CCCC1
Step Four
Name
Quantity
22 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
81 °C
Stirring
Type
CUSTOM
Details
stirred at this temperature for 5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
equipped with overhead stirrer
TEMPERATURE
Type
TEMPERATURE
Details
reflux condenser
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled to 60° C.
CUSTOM
Type
CUSTOM
Details
was adjusted to 40° C.
CUSTOM
Type
CUSTOM
Details
The aqueous phase was separated
CUSTOM
Type
CUSTOM
Details
was adjusted to 60° C.
ADDITION
Type
ADDITION
Details
water (107 ml) and butyl acetate (107 ml) were added
CUSTOM
Type
CUSTOM
Details
The aqueous phase was separated
FILTRATION
Type
FILTRATION
Details
The organic phase was filtered
WASH
Type
WASH
Details
wash
CUSTOM
Type
CUSTOM
Details
was adjusted to 60° C.
ADDITION
Type
ADDITION
Details
butyl acetate (107 ml) was added
DISTILLATION
Type
DISTILLATION
Details
The reaction mixture was set for distillation at ambient pressure
DISTILLATION
Type
DISTILLATION
Details
The distillation
CUSTOM
Type
CUSTOM
Details
reached 106° C
TEMPERATURE
Type
TEMPERATURE
Details
The slurry was cooled to 65° C.
ADDITION
Type
ADDITION
Details
tetrahydrofuran (107 ml) was added
TEMPERATURE
Type
TEMPERATURE
Details
The slurry was cooled to 0-5° C.
WAIT
Type
WAIT
Details
held for 1 hour
Duration
1 h
CUSTOM
Type
CUSTOM
Details
before isolating the product
FILTRATION
Type
FILTRATION
Details
by filtration
WASH
Type
WASH
Details
The product was washed with ethyl acetate (72 ml)
CUSTOM
Type
CUSTOM
Details
dried at 50° C

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
Smiles
BrC1=CC(=C(NC2=NC=NC3=CC(=C(C=C23)OC)OCC2CCN(CC2)C)C=C1)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.